molecular formula C4H5F5O B1272935 2,2,3,3,3-Pentafluoropropyl methyl ether CAS No. 378-16-5

2,2,3,3,3-Pentafluoropropyl methyl ether

Cat. No. B1272935
CAS RN: 378-16-5
M. Wt: 164.07 g/mol
InChI Key: ZYAMKYAPIQPWQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aryl methyl ethers, which may share some synthetic pathways with pentafluoropropyl methyl ether, can be achieved through platinum-catalyzed C–F bond activation of polyfluoroarylimines, as described in one study. This process is tolerant of various functional groups and yields high product purity . Another method involves the use of trimethylsilyl ethers as transfer agents to introduce fluorophenoxy moieties into pentafluorobenzenes, leading to the formation of polysubstituted polyfluorodiphenyl ethers . Additionally, vic-oxymethylfluorination has been used to convert perfluoro-2-methyl-2-pentene to perfluoroalkyl methyl ethers, which suggests a potential route for synthesizing pentafluoropropyl methyl ether .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by the presence of fluorine atoms, which can significantly influence the physical and chemical properties of the molecule. X-ray structural investigations have been used to study the structure of polyfluorodiphenyl ethers . The presence of fluorine can also affect the gas permeability and permselectivity of poly(aryl ether)s, as demonstrated in a comparative study of methylphenylated and fluoromethylphenylated polymers .

Chemical Reactions Analysis

Fluorinated ethers can undergo various chemical reactions, including pyrolysis, which can lead to the formation of different products depending on the reaction conditions. For instance, the pyrolysis of pentafluorophenyl prop-2-enyl ethers can result in the formation of cyclohexadienones and fluorovinyl trifluorophenyl ketones through internal Diels-Alder reactions . The reactivity of these compounds can also lead to the formation of furan derivatives and hydrogen-abstraction products .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into the molecular structure of ethers can enhance their physical and chemical properties. For example, fluorinated poly(aryl ether)s exhibit higher glass transition temperatures and improved solubility in common solvents compared to their non-fluorinated counterparts . The presence of fluorine can also increase the gas permeability of polymers, making them more suitable for applications such as gas separation .

Scientific Research Applications

Reactions and Synthesis

  • Pyrazolylmethyl Ethers: Propargyl 2-carbomethoxy-2H-pentafluoropropyl ether reacts with bis(trifluoromethyl)diazomethane and ethyl diazoacetate, leading to the formation of stable pyrazolylmethyl ethers of polyfluoroenole (Andreev, Linev, Kolomiets, & Fokin, 1992).
  • Polyfluorocarbanion Chemistry: 2H-Pentafluoropropene, a related compound, undergoes various reactions with sodium methanethiolate and other nucleophiles to form different polyfluoropropenyl sulphides and ethers (Haszeldine, Mcallister, & Tipping, 1975).

Oxidative Stability

  • Oxidative Stability Studies: Research on the oxidative stability of various thiols in food flavors, including reactions in different solvents like diethyl ether, provides insights into the stability and reactivity of related ether compounds (Hofmann, Schieberle, & Grosch, 1996).

Catalysis and Bond Activation

  • Platinum-Catalyzed Reactions: Studies show platinum catalyzes the formation of aryl methyl ethers via selective C−F bond activation, demonstrating a pathway for the synthesis of fluorinated aryl methyl ethers (Buckley, Wang, Tran, & Love, 2009).

Environmental and Industrial Applications

  • EPA-Recommended CFC Substitutes: Nonafluorobutyl methyl ether and hydrofluoropropane, similar to pentafluoropropyl methyl ether, are studied for their ion chemistry in air plasma and reactions with atmospheric ions. These findings are relevant to their use as environmentally friendly alternatives in industrial applications (Marotta, Paradisi, & Cooks, 2005).

Gas Permeabilities and Permselectivities

  • Poly(aryl ether) Studies: Comparisons between various poly(aryl ether)s, including those modified with fluoromethyl groups, provide valuable data on their gas permeabilities and permselectivities, relevant for industrial separation processes (Liu, Dai, Robertson, Guiver, Hu, & Jiang, 2005).

High-Pressure Phase Behavior

  • Binary Mixture Studies: The high-pressure phase behavior of a mixture including pentafluoropropyl methacrylate, a structurally similar compound, in supercritical carbon dioxide and dimethyl ether offers insights into the physical properties of these mixtures under various conditions (Yoon, Jang, Choi, & Byun, 2012).

properties

IUPAC Name

1,1,1,2,2-pentafluoro-3-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F5O/c1-10-2-3(5,6)4(7,8)9/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAMKYAPIQPWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379765
Record name Methyl 1H,1H-perfluoropropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,3-Pentafluoropropyl methyl ether

CAS RN

378-16-5
Record name Methyl 1H,1H-perfluoropropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2-pentafluoro-3-methoxypropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
V Weinmayr - The Journal of Organic Chemistry, 1963 - ACS Publications
Tetrafluoroethylene condenses with formaldehyde in liquid hydrogen fluoride to form 2, 2, 3, 3, 3-pentafluoro-lpropanol and fluoromethyl-2, 2, 3, 3, 3-pentafluoropropyl ether. 2, 2, 3, 3-…
Number of citations: 42 pubs.acs.org
KA Smith, MC Smart, GKS Prakash… - ECS …, 2008 - iopscience.iop.org
The fluorinated esters 2, 2, 2-trifluoroethyl butyrate (TFEB), 2, 2, 2-trifluoroethyl acetate (TFEA), ethyl trifluoroacetate (ETFA), and methyl pentafluoropropionate (MPFP) are added to …
Number of citations: 47 iopscience.iop.org
T Nakajima, K Dan, M Koh, T Ino, T Shimizu - Journal of Fluorine Chemistry, 2001 - Elsevier
Electrochemical characteristics of graphite have been investigated in fluoroether-mixed ethylene carbonate (EC)/diethyl carbonate (DEC) solutions at 0C and in fluoroether- or …
Number of citations: 71 www.sciencedirect.com
T Nakajima - Journal of Fluorine Chemistry, 2000 - Elsevier
Recent results on the electrochemical properties of surface-fluorinated graphites and fluoroesters and fluoroethers as rechargeable lithium battery materials are summarized. Surface …
Number of citations: 36 www.sciencedirect.com
S Kondo, Y Urano, K Takizawa, A Takahashi… - Fire safety journal, 2006 - Elsevier
Flammability limits were measured for a number of multi-fluorinated compounds in a 12L spherical glass vessel. It was found that the saturated multi-fluorinated compounds with F …
Number of citations: 52 www.sciencedirect.com
N Oyaro, SR Sellevåg, CJ Nielsen - Environmental science & …, 2004 - ACS Publications
Infrared absorption cross-sections and OH and Cl reaction rate coefficients for four C 4 -hydrofluoroethers (CF 3 ) 2 CHOCH 3 , CF 3 CH 2 OCH 2 CF 3 , CF 3 CF 2 CH 2 OCH 3 , and …
Number of citations: 75 pubs.acs.org
Z Wu, R Li, S Zhang, T Deng, H Zhang, R Zhang, J Liu… - Chem, 2023 - cell.com
The stability of localized high-concentrated electrolytes (LHCEs) on the Li metal anode has been well established, but the understanding of its oxidation chemistry for high-voltage …
Number of citations: 27 www.cell.com
C NIELSEN - 2004 - 41.89.101.166
Infrared absorption cross-sections and OH and Cl reaction rate coefficients for four C4-hydrofluoroethers (CF3)2CHOCH3, CF 3CH2OCH2CF3, CF 3CF2CH2OCH3, and …
Number of citations: 2 41.89.101.166
KA Smith - 2009 - search.proquest.com
The first four chapters of this work describes the collaborative effort between the University of Southern California (Los Angeles, CA) and the Jet Propulsion Laboratory (Pasadena, CA) …
Number of citations: 1 search.proquest.com

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